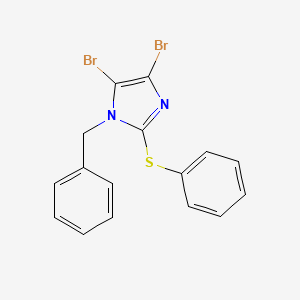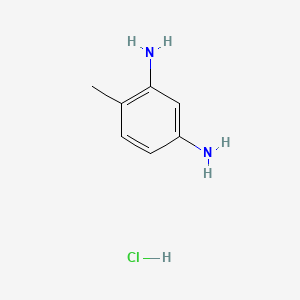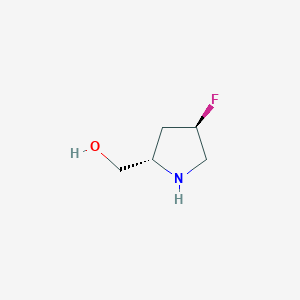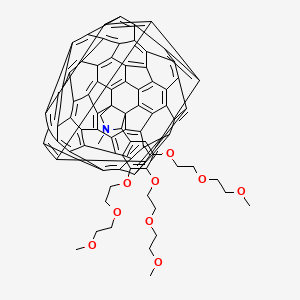![molecular formula C10H11N3O3 B14084470 methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate is a chemical compound with the molecular formula C10H11N3O3 It is a derivative of benzoic acid and is characterized by the presence of a carbamoylamino group attached to the benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate typically involves the reaction of 4-aminobenzoic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: A related compound with an amino group instead of a carbamoylamino group.
4-{[(carbamoylamino)imino]methyl}benzoic acid: A similar compound with a carboxylic acid group instead of a methyl ester group.
Uniqueness
Methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate is unique due to the presence of both a carbamoylamino group and a methyl ester group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
methyl 4-[(Z)-(carbamoylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C10H11N3O3/c1-16-9(14)8-4-2-7(3-5-8)6-12-13-10(11)15/h2-6H,1H3,(H3,11,13,15)/b12-6- |
Clé InChI |
JZYWSTUUZDYVMM-SDQBBNPISA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
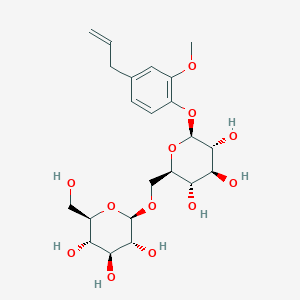

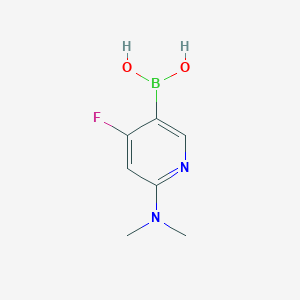
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
![2-Bromo-1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14084436.png)
![Thieno[2,3-f][1,3]benzodioxole](/img/structure/B14084444.png)
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
